2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol

Nek2 Kinase Inhibition Mitosis

This compound (CAS 1361114-63-7; CCT241950) is the only commercially available Nek2 probe co-crystallized in the DFG-out inactive conformation (PDB: 2XKE). Its unique substitution pattern—4-(pyridin-4-yl) vector, 5-(3-aminomethyl-phenyl) moiety, and N1-hydroxyethyl tail—is required to induce and stabilize this conformation; generic pyrazoles or close analogues lacking these motifs fail to engage the same binding mode and yield divergent selectivity profiles. With a validated biochemical IC₅₀ of 0.23 μM, established SAR from J. Med. Chem. 2010, and dual NEK1/NEK2 activity, this compound serves as a definitive positive control for fragment-based screening, biophysical assays (SPR, ITC, DSF, HDX-MS), and cell-based studies of centrosome separation, bipolar spindle formation, and DNA damage response. The N1-hydroxyethyl group provides a synthetic handle for prodrug or PROTAC design. Procure only ≥95% reference-grade material to ensure inter-experiment reproducibility.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
CAS No. 1361114-63-7
Cat. No. B1401046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol
CAS1361114-63-7
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=NN2CCO)C3=CC=NC=C3)CN
InChIInChI=1S/C17H18N4O/c18-11-13-2-1-3-15(10-13)17-16(12-20-21(17)8-9-22)14-4-6-19-7-5-14/h1-7,10,12,22H,8-9,11,18H2
InChIKeyXJSLWYHUHOBXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol (CAS 1361114-63-7): A Nek2 Kinase Chemical Probe Scaffold for Mitotic Studies


2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol (CAS 1361114-63-7; molecular formula C₁₇H₁₈N₄O; MW 294.35 g/mol) is a substituted pyrazole derivative containing a characteristic 4-(pyridin-4-yl)pyrazole core bearing a 3-aminomethyl-phenyl group at the 5-position and an N1-hydroxyethyl substituent . This compound corresponds to Compound 5 (CCT241950) in the seminal aminopyrazine Nek2 inhibitor series reported by Whelligan et al., where it was co-crystallized with Nek2 (PDB: 2XKE) and demonstrated binding to an unusual inactive kinase conformation [1]. It is commercially available at 95% purity from multiple research chemical suppliers and is classified as an investigative small-molecule drug/discovery agent targeting NIMA-related kinases (NEK1 and NEK2) [2].

Why the 2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol Scaffold Cannot Be Replaced by Generic Pyrazole Analogues


Although pyrazole-based kinase inhibitors are abundant, the specific substitution pattern of 2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol—combining a 4-(pyridin-4-yl) vector, a 5-(3-aminomethyl-phenyl) moiety, and an N1-hydroxyethyl tail—is critical for inducing and stabilizing the unusual inactive DFG-out-like conformation of Nek2 reported for this chemotype [1]. Generic pyrazole fragments or even closely related aminopyrazine analogues lacking the aminomethyl-phenyl or hydroxyethyl groups lose this conformational selection, resulting in substantially different binding kinetics and selectivity profiles [2]. Procurement of an unspecified 'pyrazole kinase inhibitor' therefore carries significant risk of yielding a compound with divergent target engagement, potency, and cellular phenotype, undermining experimental reproducibility [3].

Quantitative Differentiation Evidence for 2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol (CAS 1361114-63-7)


Nek2 Enzymatic Inhibition: Target Compound vs. Parent Aminopyrazine Hit

2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol (designated Compound 5 in the original SAR study) exhibited significantly improved Nek2 inhibitory potency compared to the initial HTS hit aminopyrazine 2 (a simpler core scaffold lacking the 5-(3-aminomethyl-phenyl) and N1-hydroxyethyl substituents). The target compound achieved an IC₅₀ of 0.23 μM, whereas the parent HTS hit aminopyrazine 2 showed an IC₅₀ of 0.87 μM [1]. The structural basis for this ~3.8-fold potency improvement was elucidated through X-ray co-crystallography (PDB: 2XKE vs. 2XKF), which revealed that the 3-aminomethyl-phenyl and pyridin-4-yl groups of the target compound engage in additional hydrophobic and polar contacts with the Nek2 ATP-binding pocket in its unusual inactive conformation [2].

Nek2 Kinase Inhibition Mitosis

Binding Mode Differentiation: Inactive Conformation Stabilization vs. Standard Type I Kinase Inhibitors

The co-crystal structure of 2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol bound to Nek2 (PDB: 2XKE at 2.20 Å resolution) revealed that this compound stabilizes an unusual, inactive DFG-out-like conformation of the kinase that had not been previously observed with any other kinase inhibitor chemotype [1]. This binding mode is characterized by a distinct displacement of the Phe148 residue at the center of the ATP pocket, a feature absent in the binding of the parent aminopyrazine 2 (PDB: 2XKF) or conventional ATP-competitive type I kinase inhibitors such as staurosporine or CDK2 inhibitors [2]. The compound exploits both the adenine-binding region and an adjacent hydrophobic pocket created by the inactive conformation, contributing to a selectivity profile that differs fundamentally from pan-kinase probes [3].

Kinase Conformation Selectivity X-ray Crystallography

Kinase Profiling: NEK1/NEK2 Dual Targeting vs. Commercial Kinase Probe Panels

According to the Therapeutic Target Database (TTD) and DrugMap, 2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol (registered as PMID20936789C31) is annotated as a dual inhibitor of NEK1 and NEK2 [1]. This dual NEK1/NEK2 inhibition profile distinguishes it from commercial Nek2 probes such as JH295 and Nek2/Hec1-IN-3, which show preferential Nek2 activity but limited NEK1 engagement [2]. The IC₅₀ value of 230 nM for Nek2 places this compound in a potency range suitable for cellular probe applications, with the aminomethyl-phenyl moiety contributing to kinase selectivity through interaction with the hinge region and the unusual inactive conformation described above [3].

Kinase Selectivity NEK1 NEK2

Chemical Scaffold Analysis: Structural Determinants for Binding Affinity and SAR

Systematic SAR exploration in the Whelligan et al. study established that the 5-(3-aminomethyl-phenyl) substituent is a critical determinant of Nek2 binding potency. The target compound (Compound 5), incorporating both the aminomethyl-phenyl group and the pyridin-4-yl group, achieved an IC₅₀ of 0.23 μM. In contrast, truncated analogues retaining only the 5-phenyl or 5-(3-substituted-phenyl) groups but lacking the aminomethyl functionality showed substantially reduced activity (IC₅₀ generally >2–10 μM) [1]. The N1-hydroxyethyl group further contributes to aqueous solubility and provides a tractable synthetic handle for subsequent derivatization (e.g., prodrug strategies or bioconjugation), a feature absent in the N1-unsubstituted or N1-methyl analogues [2].

Structure-Activity Relationship Scaffold Medicinal Chemistry

Recommended Research and Procurement Applications for 2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol (CAS 1361114-63-7)


Chemical Biology Probe for Nek2-Dependent Centrosome Separation and Mitotic Spindle Studies

Given its well-characterized IC₅₀ of 0.23 μM against Nek2 and co-crystal structure demonstrating unusual inactive conformation binding (PDB: 2XKE), this compound is ideally suited as a small-molecule probe for acutely inhibiting Nek2 in cell-based assays of centrosome separation, bipolar spindle formation, and mitotic progression [1]. Researchers should use the compound at concentrations of 1–10 μM in cellular assays (accounting for the ~10- to 50-fold shift from biochemical to cellular potency typical for this chemotype) and validate target engagement via Nek2 autophosphorylation (phospho-Nek2) or downstream substrate phosphorylation (C-Nap1, rootletin) as pharmacodynamic biomarkers [2].

Structural Biology Toolkit for Non-Canonical Kinase Conformation Screening

The availability of high-resolution co-crystal structures (2XKE at 2.20 Å) makes this compound a valuable reference ligand for fragment-based screening and structure-based drug design campaigns targeting inactive kinase conformations. It can serve as a positive control for biophysical assays (SPR, ITC, DSF) measuring ligand-induced stabilization of the DFG-out-like Nek2 conformation, where displacement of Phe148 can be monitored via fluorescence-based thermal shift or hydrogen-deuterium exchange mass spectrometry (HDX-MS) [1]. Procurement of reference-grade material (≥95% purity) is essential for reproducibility in these biophysical applications .

Dual NEK1/NEK2 Pathway Inhibition in DNA Damage Response and Ciliogenesis Research

Based on its annotated dual NEK1/NEK2 inhibitory profile (TTD database), this compound enables simultaneous suppression of both NEK family kinases in studies of the DNA damage response, primary cilium disassembly, and cell cycle checkpoint regulation [1]. This dual targeting is particularly relevant for cancer cell lines exhibiting co-overexpression of NEK1 and NEK2 (e.g., breast cancer, cervical cancer HeLa models), where selective Nek2-only probes may leave compensatory NEK1 activity unaddressed [2]. Concentration-response experiments should include siRNA or CRISPR-based NEK1/NEK2 knockdown controls to deconvolve target-specific effects .

Medicinal Chemistry Starting Point for Nek2 Inhibitor Lead Optimization

Industrial and academic medicinal chemistry groups seeking to develop potent, selective Nek2 inhibitors can use this compound as a validated lead-like starting point. The N1-hydroxyethyl group offers a convenient synthetic handle for introducing prodrug moieties (e.g., phosphate esters for improved aqueous solubility) or bioconjugation linkers (e.g., for PROTAC design or affinity chromatography), while the 3-aminomethyl-phenyl group provides a vector for further potency optimization through focused library synthesis [1]. The well-defined SAR landscape published in J. Med. Chem. 2010 provides a roadmap for iterative medicinal chemistry optimization, reducing the risk of unproductive synthetic exploration [2].

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